molecular formula C13H20N2O3S B14846176 N-(5-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(5-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14846176
M. Wt: 284.38 g/mol
InChI Key: MWFROPAKHIVARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O3S and a molar mass of 284.378 g/mol This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring

Preparation Methods

The synthesis of N-(5-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves several steps. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.

    Attachment of the cyclopropoxy group: The cyclopropoxy group is attached via nucleophilic substitution reactions.

    Addition of the methanesulfonamide group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(5-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or pathways.

    Industry: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, blocking their activity and affecting downstream biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(5-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

N-(5-tert-butyl-4-cyclopropyloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C13H20N2O3S/c1-13(2,3)10-7-14-8-11(15-19(4,16)17)12(10)18-9-5-6-9/h7-9,15H,5-6H2,1-4H3

InChI Key

MWFROPAKHIVARM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.